molecular formula C11H9FN2 B3222757 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine CAS No. 1214389-30-6

2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine

Cat. No.: B3222757
CAS No.: 1214389-30-6
M. Wt: 188.2 g/mol
InChI Key: SIWMGDOYJSAKEE-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine is a fluorinated heterocyclic compound that belongs to the pyridine family The presence of fluorine in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a pre-formed pyridine derivative using reagents such as N-fluoropyridinium salts . The reaction conditions often require the presence of a strong acid and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

    2-Fluoropyridine: Shares the fluorine substitution but lacks the methyl and pyridin-4-yl groups.

    3-Methylpyridine: Contains the methyl group but lacks fluorine and the pyridin-4-yl group.

    5-(Pyridin-4-yl)pyridine: Lacks both the fluorine and methyl groups.

Properties

IUPAC Name

2-fluoro-3-methyl-5-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWMGDOYJSAKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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